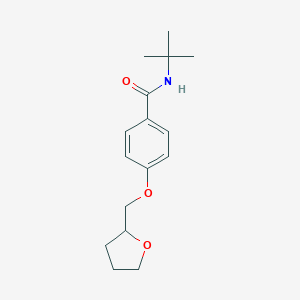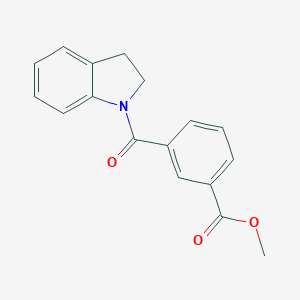![molecular formula C19H22N2O4 B250499 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
科学研究应用
4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, addiction, and pain management. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, as well as potential anti-addictive effects in animal models of cocaine and opioid addiction. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
作用机制
The mechanism of action of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide is not fully understood, but it is thought to involve modulation of the endocannabinoid system. Specifically, this compound has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, which may contribute to its neuroprotective, anti-addictive, and analgesic effects.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, this compound has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, this compound has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its anti-addictive effects.
实验室实验的优点和局限性
One advantage of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide for lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. Additionally, this compound has been extensively studied in animal models, which means that there is a wealth of data available on its effects and potential therapeutic applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses about its effects.
未来方向
There are several potential future directions for research on 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide. One area of research could be to further investigate its neuroprotective effects in animal models of neurodegenerative diseases, with the goal of developing it as a potential therapeutic agent for these conditions. Another area of research could be to investigate its potential anti-addictive effects in human clinical trials, with the goal of developing it as a treatment for addiction. Additionally, further research could be done to elucidate the mechanism of action of this compound, which could lead to a better understanding of its effects and potential therapeutic applications.
合成方法
The synthesis of 4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide involves several steps, including the reaction of 2-methoxyphenol with acetic anhydride to form 2-methoxyacetophenone, which is then reacted with propylamine to form N-propyl-2-methoxyacetophenone. This compound is then reacted with phosgene to form N-propyl-2-methoxyacetophenone chloroformate, which is then reacted with 2-(2-methoxyphenoxy)acetic acid to form this compound.
属性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
4-[[2-(2-methoxyphenoxy)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O4/c1-3-12-20-19(23)14-8-10-15(11-9-14)21-18(22)13-25-17-7-5-4-6-16(17)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,23)(H,21,22) |
InChI 键 |
BEZCAJVEBLXYPN-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
规范 SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)

![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)

![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
